Oral Antiallergy Potency: 3-Fold Improvement Over the Non-Dimethoxy Parent Compound
The target compound (5m, Pirolate) demonstrates an oral ED50 of 1.0 mg/kg in the rat passive cutaneous anaphylaxis (PCA) assay, representing a 3-fold improvement in oral potency over the parent compound 5a (ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, lacking 7,8-substituents), which exhibits an oral ED50 of 3.0 mg/kg [1]. Both compounds were evaluated in the same study using identical experimental protocols [1].
| Evidence Dimension | Oral antiallergy potency (ED50, rat PCA assay) |
|---|---|
| Target Compound Data | Oral ED50 = 1.0 mg/kg |
| Comparator Or Baseline | Parent compound 5a (ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, no 7,8-substituents): Oral ED50 = 3.0 mg/kg |
| Quantified Difference | 3-fold improvement in oral potency (ED50 ratio: 3.0 / 1.0 = 3.0) |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) assay; reagin (IgE)-mediated; oral administration route; Althuis et al. 1980 |
Why This Matters
Procurement of the 7,8-dimethoxy derivative rather than the simpler parent ester is essential when oral antiallergy activity is the primary screening endpoint, as the dimethoxy substitution confers a 3-fold oral potency advantage.
- [1] Althuis TH, Kadin SB, Czuba LJ, Moore PF, Hess H-J. Structure-Activity Relationships in a Series of Novel 3,4-Dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic Acid Antiallergy Agents. J Med Chem. 1980;23(3):262-269. PMID: 6767846. View Source
